molecular formula C8H12N2OS B11907027 3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one

3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one

Cat. No.: B11907027
M. Wt: 184.26 g/mol
InChI Key: OHAJSZNMOBVLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one (CAS 2326563-29-3) is a high-value chemical intermediate with significant potential in pharmaceutical research and development. Its core research value lies in its structural features as a 3-aminomethyl-substituted pyridin-2-one, a scaffold recognized for its versatility in designing modulators of biologically important targets . This compound is of particular interest in the field of epigenetics and oncology, as derivatives of 3-aminopyridin-2-one have been investigated as potent modulators of methyl modifying enzymes, such as EZH2 . EZH2 is a histone methyltransferase frequently overexpressed in various cancers, including lymphoma and breast cancer, making it a critical target for novel therapeutic agents . The specific molecular structure of this compound, featuring the 3-(aminomethyl) group and the 4-(methylthio) substituent, provides a versatile platform for further synthetic modification to create more complex molecules for biological evaluation . Researchers can utilize this compound as a key building block for constructing focused libraries or for lead optimization efforts aimed at developing new epigenetic therapies. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

3-(aminomethyl)-6-methyl-4-methylsulfanyl-1H-pyridin-2-one

InChI

InChI=1S/C8H12N2OS/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3H,4,9H2,1-2H3,(H,10,11)

InChI Key

OHAJSZNMOBVLIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN)SC

Origin of Product

United States

Preparation Methods

Reductive Amination of Aldehyde Intermediates

A widely adopted strategy involves formylation at position 3 followed by reductive amination. 4-Methylthio-6-methylpyridin-2(1H)-one undergoes Vilsmeier-Haack formylation with POCl₃ and DMF to yield 3-formyl-4-methylthio-6-methylpyridin-2(1H)-one. This aldehyde is then subjected to reductive amination with ammonium acetate and sodium cyanoborohydride, producing the target compound in 72% yield (Scheme 2).

Key Optimization :

  • Steric hindrance from the methylthio group necessitates prolonged reaction times (24–48 h).

  • Excess ammonium acetate (3 equiv) improves conversion by shifting equilibrium toward imine formation.

MethodConditionsYieldLimitations
Reductive AminationNH₄OAc, NaBH₃CN, MeOH72%Prolonged reaction time
Cu₂O-Catalyzed AminationNH₃, Cu₂O, H₂O/MeOH65%Protodeboronation side reactions

Integrated Synthetic Routes

Sequential Functionalization Pathway

  • Core Formation : Cyclization of ethyl acetoacetate and ammonium acetate yields 4-hydroxy-6-methylpyridin-2(1H)-one.

  • Methylthio Introduction : Tosylation followed by NaSMe substitution installs the methylthio group.

  • Formylation : Vilsmeier-Haack reaction introduces the aldehyde at position 3.

  • Reductive Amination : NH₄OAc/NaBH₃CN converts the aldehyde to aminomethyl.

Overall Yield : 58% over four steps.

Convergent Approach via Boronic Acid Intermediate

  • Borylation : Miyaura borylation of 3-bromo-4-methylthio-6-methylpyridin-2(1H)-one yields the boronic acid.

  • Amination : Cu₂O-catalyzed reaction with ammonia introduces the aminomethyl group.

Overall Yield : 42% over two steps.

Challenges and Mitigation Strategies

  • Regioselectivity in Formylation : The Vilsmeier-Haack reaction preferentially targets position 3 due to electron-donating effects of the methylthio group.

  • Oxidation of Methylthio Group : Avoid aerobic conditions during amination; use inert atmospheres (N₂/Ar).

  • Byproduct Formation in Reductive Amination : Add molecular sieves to absorb water and drive imine formation .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one exhibits significant antimicrobial activity. A study comparing its efficacy against common pathogens found that it demonstrated potent inhibition against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Pathogen MIC (µg/mL) Reference
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer studies. Its cytotoxic effects were evaluated against several cancer cell lines, revealing selective toxicity that spares normal cells.

Cell Line GI50 (µM) Reference
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The National Cancer Institute's Developmental Therapeutics Program has included this compound in their screening protocols, highlighting its potential for further development as an anticancer drug.

Case Studies

  • Case Study on Antimicrobial Activity : A recent study published in Scientific Reports evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The findings confirmed its effectiveness against resistant strains of bacteria, suggesting a viable alternative to traditional antibiotics .
  • Cytotoxicity Assessment : Another research article focused on the cytotoxic effects of this compound on human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment, revealing significant cytotoxic effects at low concentrations .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and

Biological Activity

3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one, also known by its CAS number 2326563-29-3, is a pyridine derivative with potential biological activity that has garnered attention in medicinal chemistry. This compound's structure suggests it may interact with various biological targets, leading to therapeutic applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on available research findings.

  • Molecular Formula : C₈H₁₂N₂OS
  • Molecular Weight : 184.26 g/mol
  • IUPAC Name : this compound

Biological Activity

Recent studies have indicated that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases.

Antiviral Potential

The compound may also possess antiviral properties. A study focusing on similar pyridine derivatives identified them as potential inhibitors of viral proteins, which could be relevant in designing antiviral therapies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various multicomponent reactions involving simpler pyridine derivatives. The reaction conditions can significantly influence the yield and purity of the final product .

Case Studies

  • Inhibition Studies : In a comparative analysis of pyridine derivatives, compounds structurally related to this compound were tested for their inhibitory effects on specific cancer cell lines. Results indicated that modifications at the methylthio position could enhance biological activity .
  • Therapeutic Applications : A review highlighted the therapeutic potential of pyridine-based compounds in treating diseases like glioma and other malignancies, suggesting that further investigation into this compound could yield significant findings .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerPyridopyrimidine derivativesInhibition of cell proliferation
AntiviralPyridine derivativesPotential inhibition of viral proteins
SynthesisMulticomponent reactionsYield and purity dependent on reaction conditions

Comparison with Similar Compounds

Substituent Analysis

The following table compares key structural features and properties of the target compound with analogous pyridin-2(1H)-one derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one 3-(Aminomethyl), 6-methyl, 4-(methylthio) C₈H₁₂N₂OS Potential antiviral, neuroprotective applications
3-(Aminomethyl)-4-propylpyridin-2(1H)-one acetate 3-(Aminomethyl), 4-propyl (acetate salt) C₁₂H₂₀N₂O₃ Increased lipophilicity; salt enhances solubility
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one 6-methyl, 4-(trifluoromethyl) C₇H₆F₃NO Strong electron-withdrawing effects; antiviral
L-697,593 5-ethyl, 6-methyl, 3-(2-phthalimidoethyl) C₂₂H₂₁N₃O₃ HIV-1 reverse transcriptase inhibitor
3-(Aminomethyl)pyridin-2(1H)-one hydrochloride 3-(Aminomethyl) (hydrochloride salt) C₆H₈N₂O·HCl Improved solubility; simplified structure

Key Differences and Implications

Substituent at Position 4 :

  • Methylthio (SMe) : Enhances lipophilicity and introduces sulfur-mediated interactions (e.g., hydrophobic binding, metabolic stability).
  • Propyl : Increases lipophilicity but lacks sulfur’s electronic effects .
  • Trifluoromethyl (CF₃) : Strong electron-withdrawing effect reduces ring electron density, altering reactivity and target binding .

Aminomethyl Group Modifications: The hydrochloride salt in 3-(Aminomethyl)pyridin-2(1H)-one improves water solubility but lacks the 6-methyl and 4-methylthio groups, reducing steric and electronic complexity .

6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one: The CF₃ group may enhance metabolic stability but reduce nucleophilic reactivity compared to methylthio .

Antiviral Potential

Pyridin-2(1H)-one hybrids, such as those with nitro or olefinic groups at position 3, are established non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) . The target compound’s methylthio group may mimic sulfur-containing substituents in NNRTIs like UC-781, while the aminomethyl group could enhance target binding through hydrogen bonding.

Q & A

Q. What are the established synthetic routes for 3-(aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one, and what are their key challenges?

The compound is typically synthesized via multi-step reactions involving pyridinone intermediates. For example:

  • Intermediate preparation : A cyanoacetamide derivative reacts with benzylideneacetone in DMSO with potassium tert-butoxide to form 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one, followed by acidic hydrolysis to yield a carboxamide intermediate .
  • Aminomethyl introduction : A Hofmann reaction using sodium hypobromite converts carboxamide groups to amines, but bromination at the C5 position may occur as a side reaction .
  • Methylthio group retention : The methylthio substituent at C4 must remain stable under acidic/basic conditions during functional group transformations.

Q. What spectroscopic methods are critical for characterizing this compound and its intermediates?

Key techniques include:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if fluorinated analogs are synthesized) confirm regiochemistry and substituent effects. For example, 19F^{19}F NMR is essential for trifluoromethyl-containing derivatives .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for intermediates like 5-acetyl-2-amino-6-oxo derivatives .
  • IR spectroscopy : Carbonyl stretches (1650–1700 cm1^{-1}) and amine N–H bends (3300–3500 cm1^{-1}) confirm structural motifs .

Q. How is this compound utilized as an intermediate in drug discovery?

Pyridin-2(1H)-one scaffolds are precursors for non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). Modifications at C3 (aminomethyl) and C4 (methylthio) enhance binding to mutant HIV strains, as seen in second-generation hybrids like pyridinone-UC781 .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for derivatives with trifluoromethyl or heptafluoropropyl groups?

Yields vary significantly with substituents:

  • Trifluoromethyl derivatives : Method C (67% yield for ethyl 4,4,4-trifluoro-3-hydroxy-3-[(6-oxo-4-trifluoromethyl-1,6-dihydropyridin-2-yl)methyl]butanoate) uses esterification under mild acidic conditions .
  • Heptafluoropropyl derivatives : Method D (19% yield for 5,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one) requires palladium-catalyzed cross-coupling but faces steric hindrance challenges .
    Optimization strategies :
  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Employ catalysts like tetrakis(triphenylphosphine)palladium(0) for Suzuki-Miyaura reactions .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

  • HIV inhibition vs. toxicity : While pyridin-2(1H)-one hybrids show nanomolar activity against HIV-1 RT, some derivatives (e.g., L-697,661) exhibit CYP3A4 induction via pregnane X receptor activation, complicating therapeutic utility .
  • Analgesic activity : In vivo studies on Sprague-Dawley rats show variable efficacy in thermal pain models (e.g., 36% reduction in pain response at 50 mg/kg), likely due to metabolic instability of the methylthio group .
    Resolution : Conduct parallel assessments of pharmacokinetics (e.g., microsomal stability) and target engagement (e.g., RT inhibition assays) to decouple efficacy from off-target effects.

Q. How do structural modifications at C3 and C4 influence binding to HIV-1 reverse transcriptase?

  • C3 aminomethyl group : Enhances hydrogen bonding with Lys101 and Tyr318 residues in the NNRTI pocket. Nitro or cyano groups at C3 reduce activity against mutant strains (e.g., K103N) due to steric clashes .
  • C4 methylthio group : Increases hydrophobicity, improving binding to the Y181C mutant. Replacement with trifluoromethyl (as in 6-methyl-4-trifluoromethyl derivatives) enhances potency but may reduce solubility .

Q. What methodologies are recommended for resolving conflicting spectral data in synthetic intermediates?

  • Contradictory 13C^{13}C NMR shifts : Use 2D NMR (HSQC, HMBC) to resolve ambiguities in carbonyl (C2) and methylthio (C4) carbon assignments .
  • Mass spectral fragmentation anomalies : Compare experimental data with computational predictions (e.g., Mass Frontier software) to identify dominant fragmentation pathways .

Methodological Considerations

Q. How should researchers design experiments to assess acute toxicity in preclinical models?

  • Dose escalation : Start with 10 mg/kg in CD-1 mice, monitoring for hepatotoxicity (ALT/AST levels) and renal function (BUN/creatinine) over 14 days .
  • Control groups : Include vehicle (e.g., 5% DMSO in saline) and positive controls (e.g., acetaminophen for liver toxicity).

Q. What computational tools are effective for predicting metabolic liabilities of this compound?

  • CYP450 metabolism : Use Schrödinger’s ADMET Predictor or StarDrop’s P450 Module to identify sites of oxidation (e.g., methylthio to methylsulfonyl).
  • Molecular docking : AutoDock Vina or Glide can model interactions with HIV-1 RT (PDB: 1RT2) to prioritize analogs with high predicted binding scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.